3-(Aminomethyl)-3-ethylpentane hydrochloride
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Overview
Description
3-(Aminomethyl)-3-ethylpentane hydrochloride is an organic compound that features an aminomethyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-ethylpentane hydrochloride typically involves the reaction of 3-ethylpentane with formaldehyde and ammonia or a primary amine under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Mannich reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-ethylpentane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
3-(Aminomethyl)-3-ethylpentane hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-ethylpentane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)benzeneboronic acid hydrochloride: Used as an intermediate in organic synthesis and involved in Suzuki-Miyaura reactions.
3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol: Investigated for its antitubercular activity.
Uniqueness
3-(Aminomethyl)-3-ethylpentane hydrochloride is unique due to its specific structure and the presence of both aminomethyl and ethyl groups on the pentane backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2,2-diethylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-4-8(5-2,6-3)7-9;/h4-7,9H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORRFKKLNUOKGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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